Crotyltrichlorosilane

Description

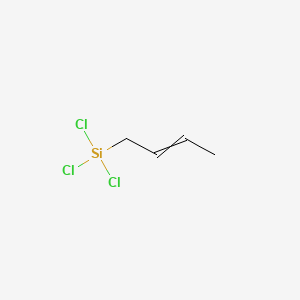

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

but-2-enyl(trichloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDOJJKRTWHPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337523 | |

| Record name | CROTYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49749-84-0 | |

| Record name | CROTYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49749-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Crotyltrichlorosilane Isomers

Regioselective and Stereospecific Preparation of (E)-Crotyltrichlorosilane

The synthesis of (E)-crotyltrichlorosilane with high isomeric purity is most effectively achieved through the copper-catalyzed reaction of (E)-crotyl chloride with trichlorosilane. sigmaaldrich.com This method is valued for its high stereospecificity, ensuring that the geometry of the starting allylic chloride is retained in the final product.

The reaction is typically carried out in the presence of a tertiary amine, such as triethylamine, which acts as a base. sigmaaldrich.com The copper salt, commonly copper(I) chloride, serves as the catalyst. researchgate.net The proposed mechanism involves the formation of a highly reactive copper-silyl species, which then undergoes a substitution reaction with the (E)-crotyl chloride. The stereospecificity of the reaction is attributed to a concerted or near-concerted transition state that minimizes isomerization.

Key factors influencing the success of this synthesis include the purity of the (E)-crotyl chloride and the careful control of reaction conditions to prevent side reactions. The use of a suitable solvent, such as ether, is also crucial for achieving high yields and stereoselectivity. researchgate.net

Table 1: Synthesis of (E)-Crotyltrichlorosilane via Copper Catalysis

| Starting Material | Catalyst | Base | Solvent | Yield (%) | Isomeric Purity | Reference |

| (E)-Crotyl chloride | CuCl | Triethylamine | Ether | High | >95% | sigmaaldrich.com |

| (E)-Crotyl chloride | CuCl | (i-Pr)₂EtN | Ether | - | - | researchgate.net |

Note: Specific yield data can vary based on reaction scale and specific conditions.

Regioselective and Stereospecific Preparation of (Z)-Crotyltrichlorosilane

The synthesis of (Z)-crotyltrichlorosilane is predominantly achieved through the palladium-catalyzed hydrosilylation of 1,3-butadiene (B125203) with trichlorosilane. lboro.ac.uk This method offers excellent regioselectivity, favoring the formation of the crotyl isomer over other possible addition products, and high stereoselectivity for the (Z)-isomer.

The catalyst of choice is often a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). lboro.ac.uk The reaction mechanism is believed to proceed through the formation of a palladium-hydride species, which then adds to the butadiene. Subsequent reductive elimination yields the (Z)-crotyltrichlorosilane and regenerates the palladium catalyst. The stereoselectivity for the (Z)-isomer is a key feature of this palladium-catalyzed pathway. sioc-journal.cnuwindsor.camdpi.com

The reaction conditions, particularly temperature, play a critical role in achieving high stereoselectivity. Lower temperatures generally favor the formation of the desired (Z)-isomer.

Table 2: Synthesis of (Z)-Crotyltrichlorosilane via Palladium-Catalyzed Hydrosilylation

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) | Isomeric Purity | Reference |

| 1,3-Butadiene, Trichlorosilane | Pd(PPh₃)₄ | - | - | - | High (Z) | lboro.ac.uk |

| 1,3-Butadiene, Trichlorosilane | (PhCN)₂PdCl₂ | - | - | - | - | researchgate.net |

Note: Specific yield and purity data can vary based on the specific ligand and reaction conditions employed.

Catalytic Approaches in Crotyltrichlorosilane Synthesis

Catalytic methods are not only crucial for the synthesis of the individual this compound isomers but also for their subsequent application in carbon-carbon bond-forming reactions. Chiral Lewis bases have emerged as powerful catalysts for promoting enantioselective and diastereoselective additions of crotyltrichlorosilanes to carbonyl compounds and their derivatives. core.ac.uknih.govlboro.ac.uksorbonne-universite.fr

These catalysts, which include chiral N-oxides, phosphoramides, and derivatives of Cinchona alkaloids, function by coordinating to the silicon atom of the this compound. sorbonne-universite.frrsc.orgresearchgate.net This coordination increases the nucleophilicity of the crotyl group and creates a chiral environment around the reaction center. The result is a highly ordered, cyclic transition state that dictates the stereochemical outcome of the reaction, leading to the formation of homoallylic alcohols or amines with high levels of enantiomeric and diastereomeric purity. acs.orgacs.org

The choice of chiral Lewis base catalyst can be tailored to achieve a desired stereoisomer of the product. For instance, different enantiomers of a catalyst can lead to the formation of opposite enantiomers of the product. The development of new and more efficient chiral Lewis base catalysts continues to be an active area of research, expanding the synthetic utility of crotyltrichlorosilanes. core.ac.uklboro.ac.ukrsc.org

Table 3: Chiral Lewis Base-Catalyzed Asymmetric Crotylation

| Catalyst Type | Substrate | Product Stereochemistry | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Chiral bis-N-oxide | Aldehydes | syn/anti | High | High | lboro.ac.uk |

| Cinchona alkaloid amide | Aldehydes | syn/anti | up to 99% | >98:2 | rsc.orgrsc.org |

| Chiral Phosphine Oxide | N-Benzoyl Hydrazones | syn/anti | High | High | unimi.it |

Note: The specific ee and dr values are dependent on the catalyst, substrate, and reaction conditions.

Mechanistic Investigations and Reaction Pathways of Crotyltrichlorosilane

Carbonyl Allylation and Crotylation Reactions with Crotyltrichlorosilane

Stereoselective Crotylation of Aldehydes

The reaction of this compound with aldehydes provides a powerful method for the stereoselective synthesis of homoallylic alcohols, which are valuable building blocks in organic synthesis. The stereochemical outcome of this reaction is highly dependent on the geometry of the crotylsilane. The use of (E)-crotyltrichlorosilane typically yields anti-homoallylic alcohols, while (Z)-crotyltrichlorosilane produces the corresponding syn-diastereomers with high fidelity. rsc.org This predictable diastereospecificity is a key feature of what is known as Type I allylation. rsc.org

The reaction can be catalyzed by bidentate Lewis bases, such as those derived from Cinchona alkaloids, which promote high stereoselectivity. rsc.org These catalysts allow the reaction to proceed at ambient temperatures with high enantioselectivity (90–99% ee) and diastereoselectivity (>98% dr). rsc.org The practicality of these catalytic systems is enhanced by the fact that the catalysts can be prepared in a one-pot procedure from inexpensive starting materials and can be recovered and reused. rsc.org

The high degree of stereocontrol observed in these reactions is attributed to a closed, chair-like Zimmerman-Traxler transition state. rsc.orgresearchgate.netnih.gov In the presence of a chiral Lewis base catalyst, the aldehyde is positioned to minimize steric interactions, leading to the observed high enantioselectivity. rsc.org For instance, in reactions involving α-methyl-β-hydroxy aldehydes, the stereochemical pathway can be divergent. 2,3-anti-β-hydroxy aldehydes tend to react through bicyclic transition states, while 2,3-syn aldehydes favor the conventional Zimmerman-Traxler transition states. researchgate.netnih.gov This divergence is influenced by nonbonded interactions within the transition state structures. researchgate.netnih.gov

Table 1: Stereoselective Crotylation of Various Aldehydes with (E)- and (Z)-Crotyltrichlorosilane Catalyzed by a Cinchona Alkaloid-Derived Lewis Base

| Aldehyde | This compound Isomer | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Benzaldehyde | (E) | anti | >99:1 | 95 |

| Benzaldehyde | (Z) | syn | >99:1 | 96 |

| 4-Nitrobenzaldehyde | (E) | anti | >99:1 | 92 |

| 4-Nitrobenzaldehyde | (Z) | syn | >99:1 | 93 |

| Cyclohexanecarboxaldehyde | (E) | anti | >99:1 | 97 |

| Cyclohexanecarboxaldehyde | (Z) | syn | >99:1 | 98 |

| 3-Phenylpropionaldehyde | (E) | anti | >99:1 | 94 |

| 3-Phenylpropionaldehyde | (Z) | syn | >99:1 | 95 |

Data compiled from studies on Lewis base-catalyzed crotylation of aldehydes. rsc.org

Stereoselective Crotylation of Hydrazones and Imine Analogues

The stereoselective crotylation methodology has been successfully extended to imine analogues, particularly ketone-derived N-benzoylhydrazones. nih.govacs.org Crotyltrichlorosilanes react with these hydrazones in the presence of a Lewis basic solvent like dimethylformamide (DMF) without the need for an external catalyst. nih.govacs.org This reaction provides a highly stereospecific route to both syn- and anti-N'-tert-alkyl-N-benzoylhydrazines. nih.govacs.org

Similar to the aldehyde reactions, the geometry of the this compound dictates the stereochemical outcome. (Z)-Crotyltrichlorosilane affords the anti adducts, whereas the (E)-isomer gives the syn products with high selectivity. acs.org Interestingly, the (Z)-crotylsilane generally exhibits higher reactivity and provides better yields and selectivities compared to its (E)-counterpart. acs.org A kinetic study revealed that in reactions with (E)-crotylsilane containing a small amount of the (Z)-isomer, the (Z)-isomer reacts preferentially at the initial stage. acs.org The reaction tolerates both electron-withdrawing and electron-donating substituents on the aromatic ring of the hydrazone. acs.org The resulting N'-tert-alkyl-N-benzoylhydrazines can be readily converted to the corresponding α,α-disubstituted homoallylic amines without epimerization. nih.govacs.org

The high stereospecificity of this reaction is also rationalized by a chair-like cyclic transition state where the nitrogen atom and the benzoyl carbonyl group coordinate to the silicon atom. acs.org In this model, the aromatic group of the hydrazone is proposed to occupy an axial position. nih.govacs.org

Table 2: Stereospecific Crotylation of Ketone-Derived N-Benzoylhydrazones with Crotyltrichlorosilanes

| Ketone Precursor | This compound Isomer | Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) |

| Acetophenone | (Z) | anti | 85 | 98:2 |

| Acetophenone | (E) | syn | 75 | 95:5 |

| Propiophenone | (Z) | anti | 88 | 97:3 |

| Propiophenone | (E) | syn | 78 | 94:6 |

| 4'-Methylacetophenone | (Z) | anti | 86 | 98:2 |

| 4'-Methylacetophenone | (E) | syn | 76 | 96:4 |

| 4'-Chloroacetophenone | (Z) | anti | 82 | 97:3 |

| 4'-Chloroacetophenone | (E) | syn | 72 | 93:7 |

Data represents typical results from the reaction of various ketone-derived N-benzoylhydrazones with (Z)- and (E)-crotyltrichlorosilane in DMF. acs.org

Extensions to Other Electrophilic Substrates

While the primary focus of this compound chemistry has been on aldehydes and imine analogues, the fundamental principles of its reactivity can be extended to other electrophilic substrates. The activation of the silicon center by a Lewis base enhances the nucleophilicity of the crotyl group, making it reactive towards a range of electrophiles. Although detailed studies on a wide variety of other substrates are less common in the literature, the established reactivity patterns suggest potential applications with other C=X bonds, where X is a heteroatom.

Elucidation of Reaction Mechanisms

Proposed Cyclic Transition State Models

The high stereoselectivity observed in the reactions of this compound with carbonyl compounds and their analogues is consistently explained by the Zimmerman-Traxler model, which proposes a closed, chair-like six-membered transition state. rsc.orglibretexts.orgfiveable.meopenochem.org This model is a cornerstone for understanding the stereochemical outcomes of many carbonyl addition reactions. openochem.orgharvard.edu In this transition state, the silicon atom of the this compound coordinates to the carbonyl oxygen (or imine nitrogen), and the γ-carbon of the crotyl group attacks the carbonyl carbon. rsc.org

The substituents on both the electrophile and the crotyl group arrange themselves to minimize steric interactions, primarily 1,3-diaxial interactions, within this chair-like arrangement. harvard.edu For (E)-crotyltrichlorosilane, the methyl group on the double bond preferentially occupies an equatorial position in the transition state, leading to the formation of the anti product. Conversely, for (Z)-crotyltrichlorosilane, the methyl group is forced into an axial position, but the alternative chair conformation that leads to the syn product is energetically favored. harvard.edu This model successfully predicts the observed high diastereospecificity where the geometry of the crotyl unit is directly translated into the relative stereochemistry of the product. rsc.org

In some cases, particularly with substrates containing internal coordinating groups like α-methyl-β-hydroxy aldehydes, alternative bicyclic transition states have been proposed to explain the observed stereochemical outcomes. researchgate.netnih.gov These models suggest that the silane (B1218182) reagent can be covalently bound to the hydroxyl group of the aldehyde, leading to an intramolecular transfer of the crotyl group. researchgate.netnih.gov

Role of Lewis Basicity and Silicon Activation in Mechanistic Pathways

The reactivity of this compound is significantly enhanced by the presence of Lewis bases. illinois.eduresearchgate.net Trichlorosilanes are Lewis acidic at the silicon center and can expand their coordination sphere to form hypervalent species. illinois.edu Lewis bases, such as DMF, HMPA, or chiral phosphoramides, coordinate to the silicon atom, increasing its coordination number from four to five or even six. illinois.edu

This coordination has two key electronic consequences. Firstly, it increases the electron density at the silicon center, leading to a weakening and lengthening of the Si-C and Si-Cl bonds. This process is often referred to as Lewis base activation of a Lewis acid. illinois.eduresearchgate.net Secondly, the formation of a hypervalent silicate (B1173343) intermediate enhances the nucleophilicity of the crotyl group. illinois.edu The silicon atom in these hypercoordinated species has reduced s-character in its orbitals, which in turn increases the nucleophilic character of the organic ligand attached to it. illinois.edu

The mechanism is believed to involve the formation of a pentacoordinate or hexacoordinate silicon species through complexation with the Lewis base. illinois.edu This activated complex then reacts with the electrophile, such as an aldehyde, via the aforementioned cyclic transition state. The Lewis base acts as a catalyst by facilitating the formation of the reactive hypervalent silicon intermediate. illinois.eduresearchgate.net The choice of Lewis base is crucial, as its steric and electronic properties can influence both the rate and the stereoselectivity of the reaction, particularly when chiral Lewis bases are employed to induce enantioselectivity. rsc.org

Kinetic Studies and Rate-Determining Steps

The kinetics of the reaction between this compound and aldehydes, particularly in the presence of a chiral Lewis base catalyst, have been investigated to elucidate the reaction mechanism. Studies involving the asymmetric crotylation of aromatic aldehydes catalyzed by the chiral N-oxide QUINOX have revealed a significant dependence on the electronic properties of the aldehyde substrate. For instance, the reaction with electron-poor aldehydes like p-(trifluoromethyl)benzaldehyde proceeds with high enantioselectivity, whereas electron-rich aldehydes such as p-methoxybenzaldehyde show a dramatic decrease in enantioselectivity. acs.org

Kinetic data from these studies suggest that the reaction likely follows an associative pathway. This proposed mechanism involves the formation of a neutral, octahedral silicon complex. A key finding from these kinetic investigations is the identification of the rate-determining step. It is proposed that the rate- and selectivity-determining step involves only one molecule of the catalyst interacting with the this compound-aldehyde adduct. acs.orgchinesechemsoc.org This indicates that the catalyst concentration has a first-order effect on the reaction rate. Further kinetic studies on similar allylation reactions catalyzed by Cinchona alkaloid amides also support a first-order dependence on the catalyst. nih.gov

The influence of various reaction parameters on the reaction rate has also been noted. For example, the choice of solvent can significantly impact the reaction speed and enantioselectivity. In the QUINOX-catalyzed system, reactions in dichloromethane (B109758) were found to be more enantioselective but slower compared to reactions in chloroform, which were much faster but yielded lower enantioselectivity. acs.org Toluene, on the other hand, proved to be a poor solvent for this catalytic system due to the low solubility of the catalyst, leading to a very sluggish reaction. acs.org

Interactive Table: Effect of Aldehyde Substituent on Enantiomeric Excess (ee) in the QUINOX-catalyzed Crotylation. acs.org

| Aldehyde Substituent (para) | Enantiomeric Excess (ee %) |

| -CF3 | 96 |

| -Cl | 91 |

| -H | 87 |

| -CH3 | 77 |

| -OCH3 | 16 |

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly density functional theory (DFT), has been instrumental in providing a deeper understanding of the reaction pathways of this compound with aldehydes. These theoretical studies complement experimental findings by offering insights into the geometries of transition states and the energetic profiles of the reaction.

For the crotylation of aldehydes, computational data strongly support a chair-like six-membered ring transition state. acs.orgchinesechemsoc.org This model is crucial for explaining the high diastereoselectivity observed in these reactions. Specifically, the use of (E)-crotyltrichlorosilane predominantly yields the anti-homoallylic alcohol, while (Z)-crotyltrichlorosilane affords the syn-isomer. The chair-like transition state model rationalizes this stereochemical outcome by minimizing steric interactions. acs.org

High-level quantum chemical calculations have further refined the understanding of the role of the catalyst and substrate in the transition state assembly. In the QUINOX-catalyzed reaction, it has been suggested that attractive aromatic interactions (π-stacking) between the catalyst and the aldehyde substrate contribute significantly to the enantiodifferentiation. acs.orgchinesechemsoc.org The dramatic drop in enantioselectivity observed with electron-rich aldehydes has been computationally explained by a narrowing of the energy gap between the transition states leading to the (R) and (S) products. chinesechemsoc.org

These computational models have shown good agreement between the theoretically predicted enantioselectivities and the experimental data, thereby validating the proposed associative mechanism and the specific aspects of the reaction pathway. acs.orgchinesechemsoc.org The combination of kinetic experiments and computational chemistry provides a robust framework for understanding and predicting the outcomes of this compound reactions.

Interactive Table: Computationally Supported Transition State Features for Crotylation of Aldehydes. acs.orgchinesechemsoc.org

| Feature | Description |

| Transition State Geometry | Chair-like six-membered ring |

| Key Interaction | Associative pathway involving a neutral, octahedral silicon complex |

| Source of Enantioselectivity | Attractive aromatic interactions between catalyst and aldehyde |

| Stereochemical Outcome | (E)-crotyltrichlorosilane → anti-product; (Z)-crotyltrichlorosilane → syn-product |

Stereochemical Control and Selectivity in Crotyltrichlorosilane Transformations

Diastereoselectivity in Homoallylic Alcohol and Amine Formation

The diastereoselectivity of crotyltrichlorosilane additions is a critical aspect of its application, allowing for the synthesis of complex molecules with defined relative stereochemistry. The geometry of the this compound double bond plays a crucial role in determining the stereochemical configuration of the resulting homoallylic alcohol or amine products.

Geometric Isomer Effects on Diastereoselection ((E)- and (Z)-Crotyltrichlorosilane)

The addition of this compound to aldehydes and imines typically proceeds through a closed, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. In this model, the silicon atom coordinates to the oxygen or nitrogen of the electrophile, and the crotyl group is delivered from the silicon to the carbonyl or imine carbon. The stereochemical outcome of this transfer is directly influenced by the geometry of the this compound.

Generally, (E)-crotyltrichlorosilane leads to the formation of anti-homoallylic alcohols, while (Z)-crotyltrichlorosilane produces the corresponding syn-isomers. This stereospecificity arises from the energetic preference for the substituents on the newly forming stereocenters to occupy equatorial positions in the chair-like transition state to minimize steric interactions.

In the context of homoallylic amine synthesis, a similar stereochemical control is observed. Research has demonstrated that the reaction of (E)- and (Z)-crotyltrichlorosilanes with benzoylhydrazones proceeds stereospecifically to yield syn- and anti-adducts, respectively. These adducts can then be converted to the corresponding homoallylic amines. This transformation is notable for its high stereoselectivity, proceeding without the need for a catalyst. The reaction is believed to occur via a cyclic, chair-like transition state where the substituent of the hydrazone occupies an axial position.

Below is a table summarizing the diastereoselectivity observed in the reaction of (E)- and (Z)-crotyltrichlorosilane with various aldehydes.

| Aldehyde | This compound Isomer | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Benzaldehyde | (E) | anti | >2:98 |

| Benzaldehyde | (Z) | syn | >98:2 |

| Isobutyraldehyde | (E) | anti | 5:95 |

| Isobutyraldehyde | (Z) | syn | 97:3 |

| Pivalaldehyde | (E) | anti | <5:95 |

| Pivalaldehyde | (Z) | syn | >95:5 |

Enantioselective Catalysis with this compound

Beyond diastereoselectivity, the enantioselective addition of this compound to prochiral electrophiles is a powerful tool for the synthesis of chiral, non-racemic homoallylic alcohols and amines. This is typically achieved through the use of chiral Lewis base organocatalysts that coordinate to the silicon atom, creating a chiral environment that influences the facial selectivity of the addition reaction.

Chiral Lewis Base Organocatalysis

Cinchona alkaloids and their derivatives have emerged as highly effective catalysts for the enantioselective crotylation of aldehydes with this compound. harvard.edu Specifically, bidentate Lewis base catalysts derived from Cinchona alkaloids have been shown to promote these reactions with high enantioselectivity (90–99% ee) and diastereoselectivity (>98%). harvard.edu These catalysts are readily prepared and can be used at ambient temperatures, offering practical advantages for organic synthesis. harvard.edu

The catalytic cycle is believed to involve the coordination of the chiral catalyst to the silicon atom of this compound, forming a hypervalent silicon species. This complex then reacts with the aldehyde through a highly organized transition state, leading to the observed high levels of stereocontrol.

The table below presents data on the enantioselective crotylation of various aldehydes with (E)- and (Z)-crotyltrichlorosilane catalyzed by a Cinchona alkaloid-derived amide catalyst. nih.gov

| Aldehyde | This compound Isomer | Yield (%) | ee (%) | d.r. (syn:anti) |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | (E) | 85 | 92 | <2:98 |

| 4-Methoxybenzaldehyde | (Z) | 82 | 91 | >98:2 |

| Cyclohexanecarboxaldehyde | (E) | 90 | 95 | <2:98 |

| Cyclohexanecarboxaldehyde | (Z) | 88 | 94 | >98:2 |

| Hydrocinnamaldehyde | (E) | 92 | 96 | <2:98 |

| Hydrocinnamaldehyde | (Z) | 90 | 95 | >98:2 |

Chiral pyridine (B92270) N-oxides and related N-oxide compounds have also been successfully employed as organocatalysts for the asymmetric crotylation of aldehydes with this compound. These catalysts function as Lewis bases, activating the silane (B1218182) towards nucleophilic attack on the aldehyde. The stereochemical outcome is dictated by the chiral environment created by the catalyst.

Axially chiral biisoquinoline N-oxides, for instance, have been shown to be excellent catalysts for these transformations, exhibiting a remarkable positive nonlinear effect. This allows for the use of catalysts with less than perfect enantiopurity without a significant loss in the enantioselectivity of the product. These catalysts have proven effective for the allylation and crotylation of a range of aromatic aldehydes, affording the corresponding homoallylic alcohols in high yields and with excellent diastereo- and enantioselectivity.

The following table provides representative data for the enantioselective crotylation of aromatic aldehydes with this compound catalyzed by a chiral pyridine N-oxide catalyst.

| Aldehyde | This compound Isomer | Yield (%) | ee (%) | d.r. (syn:anti) |

|---|---|---|---|---|

| Benzaldehyde | (E)/(Z) mixture | 85 | 90 | Dependent on E/Z ratio |

| 4-Chlorobenzaldehyde | (E)/(Z) mixture | 92 | 94 | Dependent on E/Z ratio |

| 2-Naphthaldehyde | (E)/(Z) mixture | 88 | 92 | Dependent on E/Z ratio |

| Cinnamaldehyde | (E) | 75 | 85 | <5:95 |

| Cinnamaldehyde | (Z) | 72 | 88 | >95:5 |

While amino acids and their derivatives are a prominent class of chiral organocatalysts, their application in enantioselective transformations involving this compound is not well-documented in the scientific literature. Extensive searches have not yielded specific examples or data for the use of amino acid-derived catalysts to promote the asymmetric crotylation of aldehydes or imines with this compound. Therefore, this remains an area with potential for future research and development in the field of asymmetric catalysis.

Phosphoramides as Chiral Mediators

Chiral phosphoramides have emerged as effective Lewis basic catalysts for promoting enantioselective additions of allylic trichlorosilanes, including this compound, to aldehydes. These reactions proceed through the formation of a hypervalent silicon species, which acts as a chiral Lewis acid, thereby activating the aldehyde and facilitating the stereoselective transfer of the crotyl group. nih.govnih.gov

The mechanism involves the coordination of the chiral phosphoramide (B1221513) to the silicon atom of this compound. This coordination increases the Lewis acidity of the silicon center and creates a well-defined chiral environment around the reactive site. Mechanistic studies, including kinetics and the observation of non-linear effects, suggest that the rate- and stereochemistry-determining steps likely involve two phosphoramide molecules. nih.gov This understanding has spurred the development of bidentate chiral phosphoramides, where two phosphoramide moieties are linked by a tether. The length and nature of this tether have been shown to be crucial for both the reactivity and the level of enantioselectivity achieved. nih.gov For instance, a phosphoramide based on a 2,2'-bispyrrolidine skeleton has demonstrated high efficiency, providing good yields and high enantioselectivity in allylation reactions. nih.gov

The general reaction is depicted below:

R-CHO + (E/Z)-CH₃CH=CHCH₂SiCl₃ --(Chiral Phosphoramide)--> R-CH(OH)CH(CH₃)CH=CH₂

The stereochemical outcome of these reactions is highly dependent on the structure of the chiral phosphoramide catalyst. Below is a table summarizing representative results for the enantioselective crotylation of aldehydes using a chiral phosphoramide catalyst.

Table 1: Enantioselective Crotylation of Aldehydes with this compound Mediated by a Chiral Phosphoramide

| Aldehyde | This compound Isomer | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Benzaldehyde | E | 85 | >95:5 | 92 |

| Cyclohexanecarboxaldehyde | E | 88 | >95:5 | 95 |

| Isobutyraldehyde | E | 75 | >95:5 | 88 |

| Benzaldehyde | Z | 82 | 5:>95 | 90 |

Chiral Diamine Ligands

Chiral diamine derivatives, particularly those derived from readily available natural products like Cinchona alkaloids, have been successfully employed as bidentate Lewis base catalysts for highly stereoselective crotylation reactions of aldehydes with this compound. These catalysts offer practical advantages as they can be prepared in a one-pot procedure from inexpensive starting materials and can often be recovered and reused.

The mode of action of these chiral diamine-derived catalysts, such as Cinchona alkaloid amides, involves the coordination of the two nitrogen atoms to the silicon atom of this compound. This coordination creates a rigid, chiral environment that directs the approach of the aldehyde to the crotylating agent. A key feature of these catalyst systems is their ability to achieve high diastereospecificity, meaning the geometry of the crotylsilane (E or Z) is faithfully transferred to the diastereomeric ratio of the product (anti or syn). This is characteristic of a Type I crotylation proceeding through a closed, chair-like transition state.

The following table presents data on the crotylation of various aldehydes using a chiral Cinchona alkaloid amide catalyst, highlighting the high levels of both diastereoselectivity and enantioselectivity achieved.

Table 2: Stereoselective Crotylation of Aldehydes with this compound Catalyzed by a Chiral Cinchona Alkaloid Amide

| Aldehyde | This compound Isomer | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | E | 92 | >98:2 | 95 |

| 2-Naphthaldehyde | E | 90 | >98:2 | 96 |

| Hydrocinnamaldehyde | E | 85 | >98:2 | 99 |

| 4-Nitrobenzaldehyde | Z | 88 | <2:98 | 94 |

| 2-Naphthaldehyde | Z | 87 | <2:98 | 95 |

Substrate-Controlled Stereoselectivity

In reactions involving chiral substrates, the inherent stereochemistry of the substrate can exert a significant influence on the stereochemical outcome of the crotylation reaction. This phenomenon, known as substrate-controlled stereoselectivity, arises from the preferential approach of the this compound reagent from the less sterically hindered face of the chiral aldehyde.

The diastereoselectivity in such reactions is often rationalized using Felkin-Anh or related models for nucleophilic addition to chiral carbonyl compounds. The existing stereocenter in the aldehyde directs the incoming nucleophile to one of the two diastereotopic faces of the carbonyl group. The degree of diastereoselectivity depends on the steric and electronic properties of the substituents on the chiral substrate and the reaction conditions.

For example, in the crotylation of α-chiral aldehydes, the stereocenter adjacent to the carbonyl group can effectively control the formation of the new stereocenters. The following table provides examples of the diastereoselective crotylation of chiral aldehydes with this compound, where the diastereomeric ratio of the product is primarily determined by the chirality of the starting aldehyde.

Table 3: Substrate-Controlled Diastereoselective Crotylation of Chiral Aldehydes

| Chiral Aldehyde | This compound Isomer | Diastereomeric Ratio (syn/anti at new centers : other) |

|---|---|---|

| (R)-2-Phenylpropanal | E | 95:5 (anti) |

| (S)-2-Phenylpropanal | E | 5:95 (anti) |

| (R)-2-Methyl-3-phenylpropanal | E | 92:8 (anti) |

| (R)-2-Phenylpropanal | Z | 94:6 (syn) |

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture of chiral compounds by taking advantage of the different reaction rates of the two enantiomers with a chiral reagent or catalyst. wikipedia.org In the context of this compound chemistry, this could theoretically be applied to the resolution of racemic alcohols or aldehydes. For instance, one enantiomer of a racemic secondary alcohol might react faster with this compound in the presence of a chiral catalyst, leading to the formation of an enantioenriched homoallylic ether and leaving behind the unreacted, enantioenriched alcohol. However, specific examples of the application of this compound in the kinetic resolution of alcohols or other substrates are not extensively documented in the reviewed literature.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. DKR strategies have been successfully applied to the transformation of racemic aldehydes using other reagents. nih.govchemistryviews.org For a DKR involving this compound to be effective, a method for the rapid racemization of the starting material (e.g., a chiral aldehyde) would need to be coupled with an enantioselective crotylation step where one enantiomer reacts significantly faster than the other. While the principles of DKR are well-established, their specific application utilizing this compound as the key reagent is not prominently reported in the scientific literature.

Chiral Auxiliary Approaches in this compound Chemistry

A widely used and reliable method for controlling stereochemistry in organic synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product and can often be recovered for reuse.

In the context of this compound chemistry, a chiral auxiliary can be attached to the substrate (e.g., an aldehyde or a precursor) to control the diastereoselectivity of the crotylation reaction. Two of the most well-known and effective classes of chiral auxiliaries are the Evans oxazolidinones and the Oppolzer camphorsultams.

Evans Oxazolidinones: These auxiliaries, developed by David A. Evans, are typically used to control the stereochemistry of enolate reactions. researchgate.net While their primary application is in alkylation and aldol (B89426) reactions, the principles can be extended to other transformations. An N-acyl oxazolidinone can be subjected to a reaction where the chiral auxiliary shields one face of the molecule, forcing the reagent, such as this compound, to attack from the opposite, less hindered face. This results in a highly diastereoselective transformation.

Oppolzer's Camphorsultam: Camphorsultam is another powerful chiral auxiliary known for its rigid bicyclic structure, which provides a well-defined chiral environment. nih.gov It has been successfully used to direct a wide range of reactions, including Michael additions, cycloadditions, and alkylations. wikipedia.org In a crotylation reaction, an α,β-unsaturated system attached to the camphorsultam auxiliary would present two diastereotopic faces to the incoming this compound, with the bulky sultam auxiliary effectively blocking one approach, leading to high diastereoselectivity.

The following table illustrates the expected high diastereoselectivity in the crotylation of substrates bearing these chiral auxiliaries.

Table 4: Diastereoselective Crotylation Using Chiral Auxiliaries

| Substrate with Chiral Auxiliary | This compound Isomer | Major Diastereomer Formed | Diastereomeric Excess (% de) |

|---|---|---|---|

| N-Crotonyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | - | syn | >95 |

Strategic Applications of Crotyltrichlorosilane in Target Oriented Synthesis

Construction of Stereodefined Homoallylic Alcohols

The addition of crotyltrichlorosilane to aldehydes is a cornerstone reaction for the synthesis of stereodefined homoallylic alcohols, which are crucial building blocks for polyketide natural products. This transformation can be rendered highly enantioselective and diastereoselective through the use of chiral Lewis base catalysts. Bidentate Lewis bases constructed from Cinchona alkaloids, for instance, have been shown to promote these reactions with exceptional levels of stereocontrol. nih.govnih.gov

The geometry of the this compound dictates the relative stereochemistry of the product. The use of (E)-crotyltrichlorosilane predominantly yields the anti-homoallylic alcohol, while the (Z)-isomer affords the syn-product, both with greater than 98% fidelity. nih.gov This stereospecificity is rationalized by a closed, chair-like six-membered transition state. The reaction proceeds efficiently with a broad range of aromatic and aliphatic aldehydes, providing access to a diverse set of chiral homoallylic alcohols. nih.govnih.gov

Interactive Table:

| Aldehyde Substrate | This compound Isomer | Product Diastereomer | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Benzaldehyde | (E) | anti | 95 | 94 |

| Benzaldehyde | (Z) | syn | 91 | 90 |

| Cyclohexanecarboxaldehyde | (E) | anti | 94 | 99 |

| Cyclohexanecarboxaldehyde | (Z) | syn | 90 | 96 |

| Hydrocinnamaldehyde | (E) | anti | 90 | 98 |

This table presents representative data on the catalytic asymmetric crotylation of various aldehydes, highlighting the high yields and stereoselectivities achievable.

Stereoselective Synthesis of Homoallylic Amines and Their Derivatives

The synthesis of chiral homoallylic amines, valuable intermediates for nitrogen-containing compounds, is effectively achieved through the addition of this compound to imine surrogates, such as benzoylhydrazones. nih.govorganic-chemistry.org This method proceeds under neutral, mild conditions without the need for a catalyst, often using dimethylformamide (DMF) as a solvent and activator. organic-chemistry.orgresearchgate.net

A key feature of this reaction is its high stereospecificity. The reaction of (E)-crotyltrichlorosilane with various benzoylhydrazones yields the corresponding syn-homoallylic benzoylhydrazines, while (Z)-crotyltrichlorosilane produces the anti-adducts. nih.govorganic-chemistry.org This outcome is consistent with a cyclic, chair-like transition state model. The resulting N-benzoylhydrazines can be readily converted to the corresponding primary homoallylic amines in high yields without epimerization of the newly formed stereocenters. nih.gov The reaction tolerates significant steric hindrance on both the hydrazone and the silane (B1218182), and works well for both aldehyde- and ketone-derived hydrazones. nih.govorganic-chemistry.orgresearchgate.net

Interactive Table:

| Hydrazone Substrate (R in R-CH=N-NHBz) | This compound Isomer | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| C6H5 | (E) | 99 | 99:1 |

| C6H5 | (Z) | 94 | 2:98 |

| p-Cl-C6H4 | (E) | 95 | 98:2 |

| p-Cl-C6H4 | (Z) | 99 | 2:98 |

| (CH3)2CH | (E) | 96 | 98:2 |

| (CH3)2CH | (Z) | 99 | 3:97 |

This table summarizes the results for the addition of (E)- and (Z)-crotyltrichlorosilane to various benzoylhydrazones, demonstrating the high yields and stereospecificity of the reaction. organic-chemistry.org

Key Transformations in Natural Product Total Synthesis

The reliability and stereochemical predictability of this compound additions make it an indispensable tool in the total synthesis of complex natural products.

Polyketides are a large and structurally diverse class of natural products characterized by repeating propionate (B1217596) units (a three-carbon chain with a methyl branch). nih.gov The stereocontrolled synthesis of these units is a central challenge in polyketide synthesis. nih.gov Asymmetric crotylation of aldehydes using this compound provides a direct and highly effective solution to this challenge, establishing the two adjacent stereocenters of the propionate motif in a single step. nih.govnih.gov This methodology has been instrumental in assembling complex polyketide fragments. For instance, in syntheses of substructures of rifamycin (B1679328) S and scytophycin C, iridium-catalyzed double crotylation reactions have been used to rapidly generate complex polypropionate stereopolyads. nih.gov Furthermore, crotylation has been employed as a powerful strategy for coupling complex molecular fragments during the total synthesis of polyketide natural products. nih.gov

The serrulatane diterpenes are a class of natural products possessing complex carbocyclic frameworks. The total synthesis of members of this family, such as (-)-Elisabethadione, requires precise control over multiple stereocenters. An efficient enantioselective and diastereoselective crotylation of an unsaturated aldehyde using (E)- and (Z)-crotyltrichlorosilanes serves as a key step in a reported asymmetric synthesis of (-)-Elisabethadione. This strategic application of crotylation establishes a critical stereocenter early in the synthetic sequence, setting the stage for subsequent transformations, including an anionic oxy-Cope rearrangement and a cationic cyclization, to complete the molecular architecture.

The pseudopterosins are a family of marine-derived diterpenoid glycosides with significant anti-inflammatory properties. Their aglycons feature a challenging tricyclic hydrophenalene carbon skeleton with multiple contiguous stereocenters. The construction of this complex framework necessitates synthetic strategies that can precisely control both relative and absolute stereochemistry. The formation of the homoallylic alcohol moiety is a key transformation for setting stereocenters in such syntheses. While this compound represents a premier reagent for achieving this type of transformation with high stereocontrol, documented total syntheses of pseudopterosin aglycons have often relied on alternative methodologies. These approaches have included cobalt-catalyzed hydrovinylation and anionic oxy-Cope/transannular Michael addition cascades to build the core structure. researchgate.netnih.gov

Integration into Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. acs.org this compound has been effectively integrated into such sequences. A notable example is the tandem intramolecular silylformylation–crotysilylation reaction. acs.org In this process, an alkene or alkyne substrate first undergoes a rhodium-catalyzed silylformylation to generate a key acylsilane intermediate. This intermediate then participates in an uncatalyzed, intramolecular crotylation of the in-situ generated aldehyde. acs.org This second step proceeds through a closed, cyclic transition state, allowing for the highly diastereoselective formation of up to three new stereocenters in one operation. This powerful tandem sequence enables the rapid and efficient assembly of complex polyketide fragments from simple precursors. acs.org

Advanced Spectroscopic and Computational Characterization in Crotyltrichlorosilane Research

NMR Spectroscopy for Isomer Identification and Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, and it plays a pivotal role in the analysis of crotyltrichlorosilane and its derivatives. creative-biostructure.com Specifically, ¹H and ¹³C NMR spectroscopy are routinely employed to distinguish between the (E)- and (Z)-isomers of this compound and to determine the diastereomeric ratio of the products formed in its reactions with carbonyl compounds.

The different electronic environments of the protons and carbon atoms in the (E)- and (Z)-isomers result in distinct chemical shifts in their respective NMR spectra. msu.edu For instance, the vinyl protons and the methyl protons will exhibit different chemical shifts and coupling constants depending on their spatial arrangement. By analyzing the ¹H NMR spectrum, the geometric isomers can be readily identified.

Furthermore, when this compound reacts with a chiral aldehyde or ketone, two diastereomeric products can be formed. The relative amounts of these diastereomers, known as the diastereomeric ratio (d.r.), can be quantified by integrating the signals in the ¹H NMR spectrum that are unique to each diastereomer. researchgate.net This is a critical aspect of assessing the stereoselectivity of crotylation reactions.

Table 1: Representative ¹H NMR Chemical Shifts for the Identification of this compound Isomers

| Proton | (E)-Crotyltrichlorosilane (δ, ppm) | (Z)-Crotyltrichlorosilane (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH-CH₃ | 5.50 - 5.70 | 5.40 - 5.60 | m | - |

| Si-CH₂- | 2.50 - 2.70 | 2.60 - 2.80 | d | ~7 |

| -CH₃ | 1.70 - 1.80 | 1.65 - 1.75 | d | ~6 |

Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Isomers

| Carbon | (E)-Crotyltrichlorosilane (δ, ppm) | (Z)-Crotyltrichlorosilane (δ, ppm) |

| =C H-CH₃ | 130 - 135 | 128 - 133 |

| Si-C H₂- | 30 - 35 | 32 - 37 |

| -C H₃ | 18 - 20 | 15 - 17 |

Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for elucidating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. rsc.org In the context of this compound research, these computational methods are employed to model the transition states of its reactions, thereby providing a theoretical framework for the observed experimental outcomes.

By calculating the energies of various possible transition states, researchers can predict which reaction pathway is energetically most favorable. rsc.org For the reaction of this compound with an aldehyde, for example, DFT calculations can be used to model the chair-like and boat-like transition states that lead to the different diastereomeric products. The calculated energy differences between these transition states can then be correlated with the experimentally determined diastereomeric ratios.

These computational studies can also provide insights into the role of catalysts or additives in influencing the reaction's stereochemical course. By modeling the interaction of these species with the reactants and transition states, a more complete picture of the reaction mechanism can be developed. scispace.com

Table 3: Hypothetical Calculated Energies for Transition States in the Reaction of (E)-Crotyltrichlorosilane with Acetaldehyde

| Transition State Geometry | Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| Chair-like (anti) | 0.0 | anti |

| Chair-like (syn) | 2.5 | - |

| Boat-like (anti) | 4.8 | - |

| Boat-like (syn) | 5.1 | - |

Note: These are hypothetical values for illustrative purposes.

X-ray Crystallography of Catalytic Complexes and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. mdpi.com While this compound itself is a liquid at room temperature, X-ray crystallography is crucial for characterizing the solid catalysts and precatalysts that are often employed in its reactions. The precise knowledge of a catalyst's structure is fundamental to understanding its activity and selectivity.

For instance, in Lewis acid-catalyzed crotylation reactions, the Lewis acid may form a complex with the carbonyl substrate. The crystal structure of such a complex can reveal how the Lewis acid activates the carbonyl group and influences the facial selectivity of the nucleophilic attack by this compound.

Furthermore, in cases where reaction intermediates are stable enough to be isolated and crystallized, X-ray crystallography can provide invaluable snapshots of the reaction pathway. Although often challenging to obtain, the crystal structures of such intermediates offer direct evidence for the proposed reaction mechanism. The structural information gleaned from these studies is essential for the rational design of new and improved catalytic systems for stereoselective crotylation reactions.

Emerging Trends and Future Research Directions in Crotyltrichlorosilane Chemistry

Development of Next-Generation Chiral Catalysts for Enhanced Selectivity

A primary objective in asymmetric crotylation is the development of highly effective chiral catalysts that can deliver products with exceptional levels of diastereo- and enantioselectivity. While stoichiometric chiral auxiliaries have been historically significant, the field is progressively moving towards catalytic methods. researcher.life

Recent advancements are centered on several classes of catalysts:

Chiral Lewis Acid Catalysts: Researchers have developed novel chiral diol•SnCl₄ complexes that act as efficient Lewis acid catalysts for the enantioselective addition of crotylboronates to aldehydes. acs.org These systems have shown remarkable efficiency, providing homoallylic alcohols in very good to excellent enantiomeric ratios and consistently high diastereomeric ratios. acs.org The design of new, sterically and electronically tunable chiral ligands is a key strategy in this area.

Chiral Brønsted Acid Catalysts: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts in asymmetric synthesis. researchgate.net New classes of CPAs based on novel scaffolds, such as decahydroquinoxaline, are being synthesized and tested. researchgate.net These catalysts have proven successful in promoting reactions like the Friedel-Crafts addition of indoles to N-tosylimines and hold promise for catalyzing crotylation reactions with high enantioselectivity. researchgate.net

Transition Metal Catalysts: Ruthenium complexes modified with chiral ligands, such as chiral phosphines (e.g., JOSIPHOS) and chiral phosphate (B84403) counterions, have been developed for the anti-diastereoselective and enantioselective crotylation of alcohols. nih.govnih.gov These catalytic systems operate via a hydrogen auto-transfer mechanism, offering excellent control over stereoselectivity. nih.gov The rational design of these catalysts is informed by mechanistic insights, which suggest that a large chiral counterion can influence the partitioning of reactive intermediates, thereby controlling the stereochemical outcome. nih.gov

The table below summarizes the performance of selected next-generation chiral catalysts in asymmetric crotylation and related reactions.

| Catalyst System | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) / ee | Yield |

| Vivol•SnCl₄ | Aliphatic Aldehydes + Crotylboronates | syn-Homoallylic Alcohols | High | Very good to excellent | Near quantitative |

| RuI(CO)₃(η³-C₃H₅) / SL-J502-01 | Primary Alcohols + Butadiene | anti-Homoallylic Alcohols | Good to excellent | Good to excellent | Good |

| Chiral Phosphoric Acids | Aldehydes + α-Substituted Allylboronates | δ-Alkyl-substituted (Z)-Homoallylic Alcohols | Excellent (Z-selectivity) | Excellent | Good |

This table presents representative data compiled from recent research findings. acs.orgnih.govresearchgate.net

Future efforts in this domain will likely focus on the development of catalysts that are not only highly selective but also more robust, tolerant of diverse functional groups, and effective at very low catalyst loadings to enhance their practical applicability. nih.gov

Exploration of New Reactive Partners and Reaction Manifolds

Expanding the scope of crotylation reactions beyond traditional aldehyde electrophiles is a significant area of emerging research. Scientists are exploring new reactive partners and designing novel reaction cascades to construct more complex molecular architectures efficiently.

A notable advancement is the use of primary alcohols as direct precursors to aldehydes in crotylation reactions. nih.gov This is achieved through "hydrogen auto-transfer" or "transfer hydrogenation" catalysis, where the catalyst first oxidizes the alcohol to an aldehyde in situ, which then undergoes crotylation. nih.govresearchgate.net This approach bypasses the need for a separate oxidation step and avoids the use of stoichiometric oxidants, generating water as the only byproduct. nih.gov This strategy has been successfully applied to the coupling of primary alcohols with butadiene, demonstrating high levels of anti-diastereoselectivity and enantioselectivity. nih.gov

Furthermore, research is being directed towards:

New Electrophiles: The development of catalytic systems that can achieve enantioselective crotylation of less reactive electrophiles, such as ketones and imines, remains an important challenge. Success in this area would significantly broaden the synthetic utility of crotylation chemistry.

Tandem Reactions: Integrating crotylation into multi-step, one-pot sequences is a powerful strategy for streamlining synthesis. Future research may focus on developing catalytic systems that can initiate a cascade of reactions following the initial C-C bond formation, allowing for the rapid assembly of complex molecular scaffolds.

These explorations into new reaction manifolds are crucial for enhancing synthetic efficiency and providing access to novel chemical structures. nih.gov

Sustainable and Green Chemistry Approaches for Crotyltrichlorosilane Reactions

The principles of green chemistry are increasingly influencing the design of synthetic methods, and crotylation reactions are no exception. ijpsjournal.comcas.org The goal is to develop processes that are more environmentally benign, safer, and more resource-efficient. jocpr.comnih.gov

Key strategies being implemented include:

Catalysis over Stoichiometric Reagents: The shift from stoichiometric chiral auxiliaries to catalytic methods is a fundamental green chemistry approach, as it significantly reduces waste. jocpr.comnih.gov

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a core principle. nih.gov The use of butadiene and an alcohol in a transfer hydrogenation reaction, which forms the desired homoallylic alcohol with water as the sole byproduct, is an excellent example of a highly atom-economical process. nih.gov

Safer Solvents: Efforts are underway to replace hazardous organic solvents with greener alternatives. ijpsjournal.com This includes exploring solvent-free reaction conditions or using environmentally benign solvents like water or ionic liquids. jocpr.comrsc.org

Renewable Feedstocks: A long-term goal is to utilize renewable resources as starting materials. nih.gov For instance, research into the sustainable production of crotonic acid from biopolymers like poly-(3-hydroxybutyrate) could provide a green route to crotylating agents in the future. rsc.org

Energy Efficiency: Developing catalytic processes that operate under milder conditions (lower temperatures and pressures) reduces energy consumption. jocpr.com

The integration of these sustainable practices is not only environmentally responsible but can also lead to more cost-effective and efficient chemical manufacturing.

Industrial and Pharmaceutical Relevance of Derived Chiral Intermediates

The products of enantioselective crotylation, chiral homoallylic alcohols, are highly valuable intermediates in the fine chemical, pharmaceutical, and agrochemical industries. researchgate.netchiralpedia.com Their utility stems from the presence of multiple functional groups—a stereocenter, a hydroxyl group, and a double bond—that can be further elaborated into a wide array of complex structures. acs.org

Pharmaceutical Synthesis: Chiral intermediates are fundamental to the modern pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer. doi.org Homoallylic alcohols are key building blocks for the synthesis of polyketide natural products, a class of compounds that includes many important drugs such as antibiotics, immunosuppressants, and cholesterol-lowering agents. nih.gov The ability to control the stereochemistry at the newly formed chiral center is critical for accessing the desired biologically active molecule. nih.gov

Agrochemicals: The development of chiral pesticides and herbicides is an emerging trend aimed at creating more effective and environmentally safer crop protection agents. chiralpedia.com Enantiomerically pure intermediates derived from crotylation can be used to synthesize agrochemicals that target specific pests while minimizing harm to non-target organisms. chiralpedia.com

Fine Chemicals and Materials Science: The chiral building blocks produced through these methods are also used in the synthesis of other fine chemicals and advanced materials. researchgate.netchiralpedia.com Chirality is being increasingly exploited in materials science to create materials with unique optical and electronic properties for applications in sensors and nanotechnology. chiralpedia.com

The development of practical, scalable, and cost-effective catalytic asymmetric crotylation methods is therefore of significant industrial interest. researchgate.net Efficient access to these chiral intermediates accelerates the drug discovery process and enables the sustainable manufacturing of valuable chemical products. doi.org

Q & A

Basic: What are the optimal reaction conditions for achieving high enantioselectivity in crotyltrichlorosilane-mediated allylation of aldehydes?

Methodological Answer:

To achieve high enantioselectivity (>90% ee), use (E)-crotyltrichlorosilane with (−)-METHOX as a Lewis base catalyst in anhydrous dichloromethane at −78°C. Technical-grade reagents (E/Z 6:1) can be employed due to the faster reaction kinetics of the (E)-isomer, which minimizes interference from the (Z)-isomer . Monitor reaction progress via TLC and characterize products using chiral HPLC or NMR to confirm stereochemical outcomes. For reproducible results, ensure rigorous exclusion of moisture and optimize catalyst loading (typically 10–20 mol%) .

Basic: How can researchers characterize the stereochemical outcome of this compound reactions using spectroscopic methods?

Methodological Answer:

Employ a combination of -NMR (nuclear Overhauser effect, NOE) and -NMR to determine relative configuration. Chiral stationary-phase HPLC or GC with polarimetric detection quantifies enantiomeric excess (ee). For absolute configuration, compare optical rotation data with literature values or perform X-ray crystallography on crystalline derivatives. Reference Table 54 in [ ] for comparative yields and selectivity data across substrates .

Advanced: What strategies address the low reactivity and enantioselectivity of this compound with aliphatic aldehydes in asymmetric catalysis?

Methodological Answer:

Low reactivity with aliphatic aldehydes stems from their reduced electrophilicity. Mitigate this by:

- Catalyst Optimization : Use chinchona alkaloid-derived Lewis bases (e.g., hydroquinidine derivatives) to enhance transition-state stabilization .

- Solvent Effects : Switch to polar aprotic solvents like THF to stabilize charged intermediates.

- Additives : Introduce mild Lewis acids (e.g., Sn(OTf)) to activate aldehydes without racemization .

- Substrate Engineering : Pre-functionalize aldehydes with electron-withdrawing groups to increase electrophilicity. Validate improvements via kinetic studies and comparative ee analysis .

Advanced: How can kinetic and thermodynamic studies differentiate competing pathways in this compound-mediated γ-addition reactions?

Methodological Answer:

- Kinetic Analysis : Conduct time-resolved -NMR or in situ IR spectroscopy to track intermediate formation. Compare rate constants () for (E)- vs. (Z)-isomers under identical conditions .

- Thermodynamic Profiling : Perform variable-temperature experiments to calculate activation parameters (, ). A lower for the (E)-isomer confirms its kinetic preference.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric/electronic factors favoring γ-selectivity. Cross-validate with experimental ee data .

Basic: What purification techniques are recommended for isolating homoallylic alcohol products from this compound reactions?

Methodological Answer:

- Workup : Quench the reaction with aqueous NaHCO, extract with diethyl ether, and dry over MgSO.

- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to separate diastereomers.

- Crystallization : Recrystallize from hexane/CHCl if products are crystalline. Confirm purity via -NMR integration and melting point analysis .

Advanced: How should researchers resolve contradictions in enantiomeric excess (ee) data across repeated this compound experiments?

Methodological Answer:

- Control Experiments : Run parallel reactions with purified (E)- and (Z)-crotyltrichlorosilane to isolate isomer-specific effects.

- Moisture Screening : Test for trace water via Karl Fischer titration, as hydrolysis generates silanol byproducts that reduce ee.

- Catalyst Integrity : Verify ligand purity via -NMR and monitor for oxidation (e.g., quinidine → quinidine N-oxide).

- Statistical Analysis : Apply Grubbs’ test to identify outliers and report mean ± standard deviation across ≥3 trials .

Basic: What are the key considerations for scaling up this compound reactions while maintaining selectivity?

Methodological Answer:

- Reagent Quality : Use freshly distilled this compound to avoid silanol contamination.

- Temperature Control : Maintain −78°C using a dry ice/acetone bath with vigorous stirring to ensure uniform cooling.

- Catalyst Recovery : Implement flow chemistry setups to recycle chiral Lewis bases via immobilized catalysts.

- Safety Protocols : Handle trichlorosilanes in a fume hood with appropriate PPE (gloves, goggles) due to their moisture-sensitive and corrosive nature .

Advanced: How can this compound be applied in the synthesis of natural products requiring stereochemical precision?

Methodological Answer:

- Chiral Building Blocks : Use γ-adduct homoallylic alcohols as intermediates in polyketide or terpene synthesis. For example, the acid-catalyzed γ-to-α rearrangement enables access to linear or branched motifs .

- Tandem Reactions : Combine crotylation with ozonolysis or epoxidation to generate complex stereocenters.

- Case Study : Reference [ ] for protocols using (TfO)Sn to catalyze rearrangements of tolyl crotyl donors, achieving >90% ee in aromatic aldehyde derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.